5-(2,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyrrole ring substituted with a 2,4-difluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the reaction of an organometallic derivative with a suitable substituted benzene in the presence of a catalyst. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed cross-coupling reactions, utilizing efficient and cost-effective reagents and catalysts. The process may also include purification steps such as crystallization to obtain the compound in a pure form .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
5-(2,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound in drug discovery and development, particularly for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)-5-methylpyridine: A difluorinated heterocyclic derivative with similar structural features.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: A fluorinated benzamide with comparable chemical properties.
(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl}methyl 4-methylbenzenesulfonate: A triazole derivative with antifungal activity.
Uniqueness
5-(2,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H9F2NO2 |
---|---|
Molecular Weight |
237.20 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H9F2NO2/c1-6-4-10(15-11(6)12(16)17)8-3-2-7(13)5-9(8)14/h2-5,15H,1H3,(H,16,17) |
InChI Key |
OWFKSODSSOCCRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)C2=C(C=C(C=C2)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.